molecular formula C8H11NO2 B1588818 (4-Methoxy-3-methylpyridin-2-yl)methanol CAS No. 86604-77-5

(4-Methoxy-3-methylpyridin-2-yl)methanol

Cat. No.: B1588818
CAS No.: 86604-77-5
M. Wt: 153.18 g/mol
InChI Key: LSHQBGRAEVQZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-3-methylpyridin-2-yl)methanol is a chemical compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.178 g/mol It is characterized by a pyridine ring substituted with a methoxy group at the 4-position, a methyl group at the 3-position, and a methanol group at the 2-position

Preparation Methods

The synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol typically involves the reaction of 4-methoxy-3-methylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4-Methoxy-3-methylpyridin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Methoxy-3-methylpyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

(4-Methoxy-3-methylpyridin-2-yl)methanol can be compared with other similar compounds, such as:

    (4-Methoxy-3-methylpyridine): Lacks the methanol group, resulting in different chemical properties and reactivity.

    (4-Ethoxy-3-methylpyridin-2-yl)methanol): Has an ethoxy group instead of a methoxy group, leading to variations in its chemical behavior.

    (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol): Contains a longer alkoxy chain, affecting its solubility and reactivity.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.

Properties

IUPAC Name

(4-methoxy-3-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-7(5-10)9-4-3-8(6)11-2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHQBGRAEVQZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445615
Record name (4-Methoxy-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86604-77-5
Record name (4-Methoxy-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.8 g of 2-acetoxymethyl-3-methyl-4-methoxy-pyridine was added dropwise to a 25% aqueous solution of sodium hydroxide, and the mixture was allowed to react for one hour at room temperature. Subsequently, the reaction liquid was diluted with toluene, and then the toluene phase was washed with water, dried over anhydrous magnesium sulfate, and then concentrated, to obtain 5.7 g of 2-hydroxymethyl-3-methyl-4-methoxy-pyridine as an oily matter.
Quantity
15.8 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxy-3-methylpyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Methoxy-3-methylpyridin-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
(4-Methoxy-3-methylpyridin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(4-Methoxy-3-methylpyridin-2-yl)methanol
Reactant of Route 5
(4-Methoxy-3-methylpyridin-2-yl)methanol
Reactant of Route 6
(4-Methoxy-3-methylpyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.